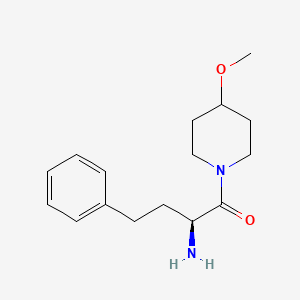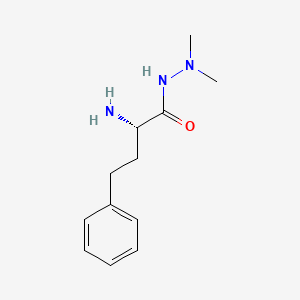![molecular formula C12H18ClNO B6632807 (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
The exact mechanism of action of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of various signaling pathways, the inhibition of certain enzymes, and the activation of certain receptors. These effects can lead to changes in cellular function and can have implications for various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol in lab experiments is its versatility. This compound can be used in a variety of different experimental setups and can be easily modified to suit different research needs. However, one limitation of using this compound is its cost. It can be expensive to synthesize and isolate this compound, which can limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research involving (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol. One area of research that shows promise is the development of new drugs based on this compound. Another potential direction is the further exploration of the compound's neuroprotective properties and its potential use in the treatment of neurological diseases. Additionally, there is a need for further research into the compound's mechanism of action and its effects on various signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-2-methylbenzylamine with (S)-2-butanone in the presence of a catalyst. The resulting product is then purified and isolated to obtain the final compound.
Aplicaciones Científicas De Investigación
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(8-15)14-7-10-4-5-11(13)6-9(10)2/h4-6,12,14-15H,3,7-8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFTEAMKMPBOI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)

![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
